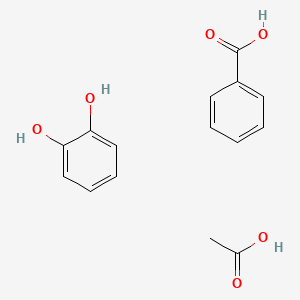
acetic acid;benzene-1,2-diol;benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “acetic acid;benzene-1,2-diol;benzoic acid” is a combination of three distinct organic compounds: acetic acid, benzene-1,2-diol (commonly known as catechol), and benzoic acid. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic Acid: Acetic acid can be synthesized through the oxidation of ethanol or acetaldehyde. Industrially, it is produced via the carbonylation of methanol using a rhodium-iodine catalyst.
Benzene-1,2-Diol (Catechol): Catechol can be prepared by the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst such as titanium silicalite.
Benzoic Acid: Benzoic acid is commonly synthesized by the oxidation of toluene using potassium permanganate or by the hydrolysis of benzoyl chloride.
Industrial Production Methods
Acetic Acid: The most common industrial method is the Monsanto process, which involves the carbonylation of methanol.
Benzene-1,2-Diol (Catechol): Industrially, catechol is produced by the hydroxylation of phenol using hydrogen peroxide.
Benzoic Acid: Benzoic acid is produced on a large scale by the partial oxidation of toluene with oxygen.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic Acid:
Benzene-1,2-Diol (Catechol):
Benzoic Acid:
Common Reagents and Conditions
Acetic Acid: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Benzene-1,2-Diol (Catechol): Common reagents include oxidizing agents like ferric chloride and reducing agents like sodium borohydride.
Benzoic Acid: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Acetic Acid: Major products include carbon dioxide, water, ethanol, esters, and amides.
Benzene-1,2-Diol (Catechol): Major products include ortho-quinone and substituted catechols.
Benzoic Acid: Major products include carbon dioxide, water, benzyl alcohol, esters, and amides.
Wissenschaftliche Forschungsanwendungen
Acetic Acid: Used as a solvent and reagent in chemical synthesis, in the production of vinyl acetate monomer, and as a food preservative.
Benzene-1,2-Diol (Catechol): Used in the synthesis of pharmaceuticals, as a photographic developer, and in the production of pesticides and dyes.
Benzoic Acid: Used as a food preservative, in the synthesis of pharmaceuticals, and in the production of plasticizers and resins.
Wirkmechanismus
Acetic Acid: Acetic acid exerts its effects by donating a proton (H+) in aqueous solutions, making it a weak acid. It can also act as a nucleophile in substitution reactions.
Benzene-1,2-Diol (Catechol): Catechol exerts its effects through its ability to undergo oxidation-reduction reactions, forming reactive oxygen species and quinones.
Benzoic Acid: Benzoic acid inhibits the growth of mold, yeast, and some bacteria by disrupting their cell membranes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Acetic Acid: Similar compounds include formic acid and propionic acid. Acetic acid is unique due to its widespread use as a solvent and reagent in chemical synthesis.
Benzene-1,2-Diol (Catechol): Similar compounds include hydroquinone and resorcinol. Catechol is unique due to its ability to undergo oxidation-reduction reactions.
Benzoic Acid: Similar compounds include salicylic acid and phthalic acid. Benzoic acid is unique due to its use as a food preservative and its ability to inhibit microbial growth.
Eigenschaften
CAS-Nummer |
79792-94-2 |
|---|---|
Molekularformel |
C15H16O6 |
Molekulargewicht |
292.28 g/mol |
IUPAC-Name |
acetic acid;benzene-1,2-diol;benzoic acid |
InChI |
InChI=1S/C7H6O2.C6H6O2.C2H4O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8;1-2(3)4/h1-5H,(H,8,9);1-4,7-8H;1H3,(H,3,4) |
InChI-Schlüssel |
DPVCNVMZBZBXAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)
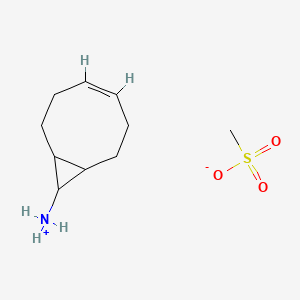

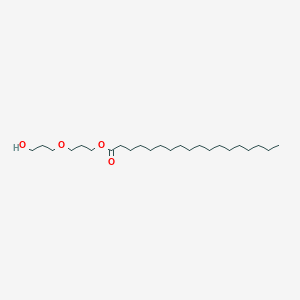
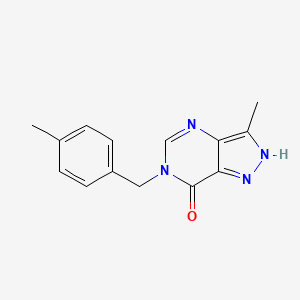
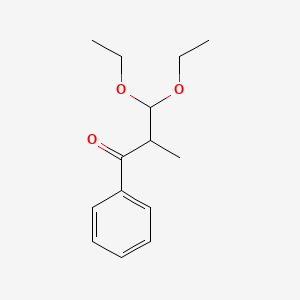
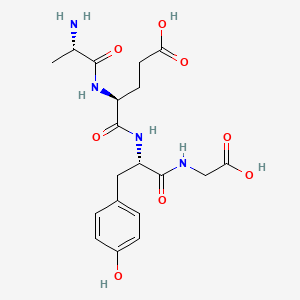
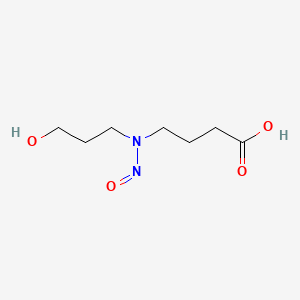

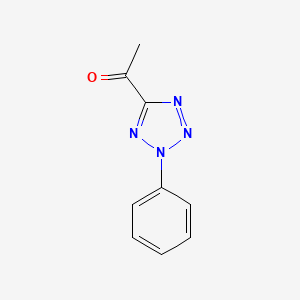
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)

![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)
